molecular formula C11H10O4 B087864 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 14939-91-4

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No. B087864
CAS RN: 14939-91-4
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-DUXPYHPUSA-N
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Description

The compound , 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, is a caffeic acid derivative with relevance in various chemical and pharmacological studies. Its synthesis, properties, and reactions with other chemical entities underline its importance in the field of organic chemistry and its potential for further applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves several key steps, including the formation from caffeic acid. An example of its synthesis can be seen in the formation of a copper(II) complex with this compound, highlighting its ability to engage in complex formation and its potential utility in inhibitory activity studies against enzymes like urease (X.-F. Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound has been determined using techniques such as single crystal X-ray diffraction, which provides valuable information on its geometric configuration and electronic structure. This structural data is crucial for understanding the compound's reactivity and binding properties.

Chemical Reactions and Properties

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid undergoes various chemical reactions, including coupling with other organic compounds. For instance, Rh(III)-catalyzed coupling between acrylic acids and ynenones showcases the compound's ability to participate in complex organic synthesis processes, leading to products with potential cytotoxicity against cancer cell lines (Yu-qin Jiang et al., 2019).

Scientific Research Applications

  • A study by Chen et al. (2017) involved synthesizing a new derivative of this compound and then preparing a Cu(II) complex. This complex exhibited strong inhibitory activity towards urease, with superior efficacy compared to the positive control acetohydroxamic acid (Chen et al., 2017).

  • Research by Pothuri et al. (2020) synthesized novel isoxazole derivatives of this compound, which demonstrated strong antioxidant activity and potential as antimicrobial agents after molecular docking with protein Sortase A (Pothuri et al., 2020).

  • Shinde et al. (2021) conducted a study on tri-fluorinated chalcones derived from this compound, demonstrating significant antibacterial and antifungal activities. The study combined experimental and computational methods, including DFT and TD-DFT analyses (Shinde et al., 2021).

  • Jayabharathi et al. (2018) explored the use of this compound in designing phenanthroimidazole-functionalized molecules for blue organic light-emitting devices. The study highlighted the role of triplet-triplet annihilation in the electroluminescent process of these compounds (Jayabharathi et al., 2018).

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XF Chen, CF Wang, S Kong, C Li, X Zhou… - Journal of Structural …, 2017 - Springer
A new caffeic acid derivative ((E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, HL 1 )) is synthesized from caffeic acid, followed by the preparation of a Cu(II) complex, [Cu 2 (L 1 ) …
Number of citations: 10 link.springer.com
TR Wang, QC Zhou, JL Ren, MJ Zhu, RM Xie… - Journal of Structural …, 2018 - Springer
We have previously reported the synthesis, structure and urease inhibitory activity of a complex [Cu 2 (L) 4 DMSO 2 ]·2DMSO (HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid…
Number of citations: 4 link.springer.com
R Yang, M Lv, H Xu - Journal of agricultural and food chemistry, 2018 - ACS Publications
In continuation of our program to discover new potential pesticidal agents, thirty-one piperine analogs containing isoxazoline/pyrazoline scaffold were prepared, and confirmed by …
Number of citations: 37 pubs.acs.org
DD Li, P Yu, H Xu, ZZ Wang, W Xiao… - Chemical and …, 2021 - jstage.jst.go.jp
Berberine (BBR), a kind of quaternary ammonium benzylisoquinoline alkaloids with multiple pharmacological activities, has been regarded as a promising lipid-lowering agent in the …
Number of citations: 5 www.jstage.jst.go.jp
P Yu, CJ Xia, DD Li, JJ Ni, LG Zhao, G Ding, ZZ Wang… - Fitoterapia, 2018 - Elsevier
Chlorogenic acid (CGA) has been reported to exhibit potent anti-inflammatory activity. However, the development of anti-inflammatory agent based on CGA has not been investigated. In …
Number of citations: 11 www.sciencedirect.com
P Kafarski, M Talma - Journal of advanced research, 2018 - Elsevier
Urease is a nickel-dependent metalloenzyme found in plants, some bacteria, and fungi. Bacterial enzyme is of special importance since it has been demonstrated as a potent virulence …
Number of citations: 174 www.sciencedirect.com
YM Cui, Y Li, YJ Cai, W Chen… - Journal of Coordination …, 2011 - Taylor & Francis
A Schiff-base copper(II) complex, bis(Nn-butylsalicylaldiminato)copper(II), was synthesized and its solid-state structure was determined by X-ray crystallography. Its inhibitory activity …
Number of citations: 20 www.tandfonline.com
MC Tavares, KA Oliveira, Â de Fátima, WKT Coltro… - Talanta, 2021 - Elsevier
Urease is an enzyme associated with the degradation of urea, an important nitrogen fertilizer in agriculture. Thus, this current report describes the use of a paper-based analytical device …
Number of citations: 18 www.sciencedirect.com
H Yu, S Guo, JY Cheng, G Jiang, Z Li… - Journal of …, 2018 - Taylor & Francis
Urease catalyzes the decomposition of urea into ammonia, which has harmful effects on both human health and fertile soil. Aiming at exploring novel urease inhibitors, a series of …
Number of citations: 16 www.tandfonline.com
X Yang, Z Zhao, C Zhao, Y Li, AF El-Kott… - Journal of Oleo …, 2022 - jstage.jst.go.jp
5-Pentylresorcinol is a type of the group of resorcinol compounds that is resorcinol in that has hydrogen atom at position 5 is replaced by a pentyl group. It has a role as a lichen …
Number of citations: 4 www.jstage.jst.go.jp

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